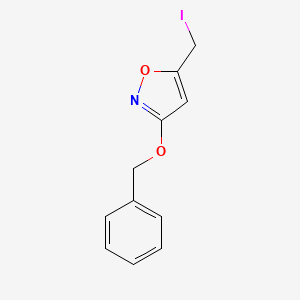

3-(苄氧基)-5-(碘甲基)异恶唑

描述

3-(Benzyloxy)-5-(iodomethyl)isoxazole is a compound that belongs to the isoxazole class of organic compounds. Isoxazoles are five-membered heterocyclic moieties commonly found in many commercially available drugs .

Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The structure of isoxazoles is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis

Isoxazoles can be synthesized through various methods, including Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions . Additionally, electrochemical annulation via a [1 + 2 + 1 + 1] four-component domino reaction has been used to assemble valuable five-membered isoxazole motifs .科学研究应用

抗菌应用

异恶唑衍生物,包括“3-(苄氧基)-5-(碘甲基)异恶唑”,已被研究用于其作为抗菌剂的潜力。已知它们对各种细菌菌株具有广谱活性。 异恶唑药效基团的存在与抑制细菌生长相关,使这些化合物在开发新型抗生素方面具有价值 .

抗炎和镇痛作用

异恶唑环是许多非甾体抗炎药 (NSAID) 的常见特征。 对“3-(苄氧基)-5-(碘甲基)异恶唑”等异恶唑衍生物的研究表明,它在减少炎症和疼痛方面具有前景,这可能导致开发用于治疗关节炎等疾病的新型治疗剂 .

抗癌潜力

由于异恶唑化合物能够干扰癌细胞中的各种细胞过程,因此被认为是潜在的抗癌剂。 研究重点在于合成异恶唑衍生物,以探索其抑制肿瘤生长和诱导癌细胞凋亡的功效 .

抗病毒活性

研究表明异恶唑衍生物可以有效对抗多种病毒。 “3-(苄氧基)-5-(碘甲基)异恶唑”的结构特征可以优化以增强其抗病毒特性,这可能导致开发治疗病毒感染的新方法 .

神经保护作用

异恶唑衍生物在各种神经疾病模型中已显示出神经保护作用。 “3-(苄氧基)-5-(碘甲基)异恶唑”可以对其保护神经细胞免受损伤的潜力进行研究,这在阿尔茨海默病和帕金森病等疾病中至关重要 .

环保合成路线

异恶唑衍生物(包括“3-(苄氧基)-5-(碘甲基)异恶唑”)的合成可以通过无金属合成路线实现。 这种方法的优势在于其毒性较低、环境影响较小,并且有可能创造出具有显着生物学意义的新型异恶唑类化合物 .

作用机制

The mechanism of action of isoxazole derivatives can vary depending on their specific structure and functional groups. Some isoxazole derivatives have shown anticancer potential through various mechanisms like inducing apoptosis, aromatase inhibition, disturbing tubulin congregation, topoisomerase inhibition, HDAC inhibition, and ERα inhibition .

未来方向

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . There is also a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Furthermore, the use of electrochemical annulations for the rapid assembly of heterocyclics is a promising area of research .

属性

IUPAC Name |

5-(iodomethyl)-3-phenylmethoxy-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10INO2/c12-7-10-6-11(13-15-10)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHDKVGVLKUBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

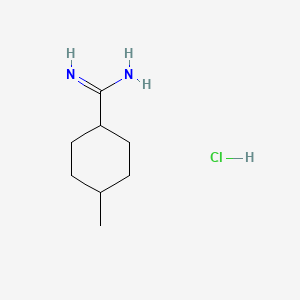

C1=CC=C(C=C1)COC2=NOC(=C2)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

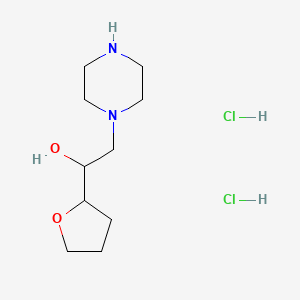

![methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1470841.png)

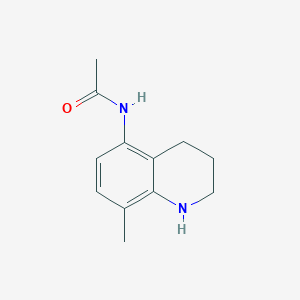

![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)

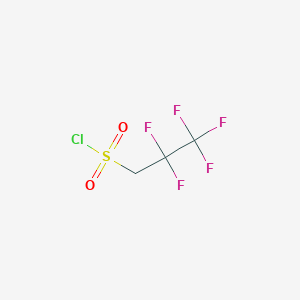

![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)

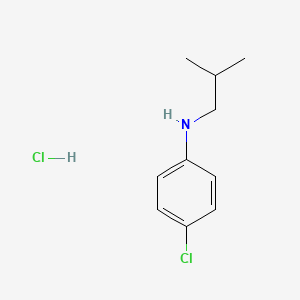

![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![[3-(2-Methoxynaphthalen-1-yl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1470855.png)